1-Bromo-1-fluoroethylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

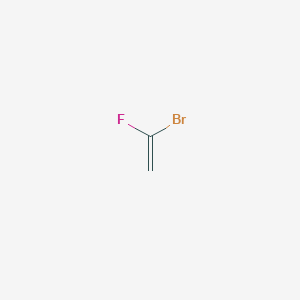

1-Bromo-1-fluoroethylene is an organohalogen compound with the molecular formula C₂H₂BrF. It is a colorless gas at room temperature and is known for its reactivity due to the presence of both bromine and fluorine atoms attached to the ethylene backbone .

Mécanisme D'action

Target of Action

1-Bromo-1-fluoroethylene, also known as 1-bromo-1-fluoroethene, is a compound with the molecular formula C2H2BrF It is known to be used in gas treatment methods for efficiently removing bromofluoroethylene .

Mode of Action

It is known to interact with bromofluoroethylene in gas treatment processes

Biochemical Pathways

Given its use in gas treatment processes

Result of Action

Analyse Biochimique

Cellular Effects

Halogenated ethenes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 6.8°C , suggesting that it may be stable under normal laboratory conditions.

Dosage Effects in Animal Models

Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-1-fluoroethylene can be synthesized through a base-catalyzed elimination reaction of hydrogen bromide from 1,2-dibromo-1-fluoroethane. The reaction conditions, such as the choice of base and temperature, significantly influence the product distribution, particularly the ratio between this compound and its isomer, 1-bromo-2-fluoroethylene.

Industrial Production Methods

Industrial production methods for this compound typically involve a two-stage bromination reaction followed by a hydrogen bromide removal reaction . This method ensures efficient production and high purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-1-fluoroethylene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Addition Reactions: The double bond in the ethylene backbone can participate in electrophilic addition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Addition Reactions: Reagents like hydrogen halides (e.g., HCl, HBr) are commonly used under mild conditions.

Major Products Formed

Substitution Reactions: Products include compounds where the bromine atom is replaced by another group.

Addition Reactions: Products include halogenated ethylenes where the double bond is saturated.

Applications De Recherche Scientifique

1-Bromo-1-fluoroethylene is used extensively in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in studies involving enzyme activity and protein function.

Medicine: Investigated for its potential role in drug development, particularly in cancer treatment.

Industry: Utilized in the production of specialized polymers and as a catalyst in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-2-fluoroethylene: An isomer of 1-bromo-1-fluoroethylene with different reactivity and properties.

1,2-Dibromo-1-fluoroethane: A precursor in the synthesis of this compound.

1,1,2-Tribromoethylene: Another halogenated ethylene with different halogen atoms attached.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and properties compared to its isomers and other halogenated ethylenes .

Propriétés

IUPAC Name |

1-bromo-1-fluoroethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c1-2(3)4/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKSRHHQKNUTLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382007 |

Source

|

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-25-7 |

Source

|

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the vibrational structure of 1-bromo-1-fluoroethene and how was it determined?

A1: The vibrational structure of 1-bromo-1-fluoroethene has been thoroughly investigated using infrared (IR) spectroscopy and high-level ab initio calculations. Analysis of the medium-resolution gas-phase IR spectra in the 300-6500 cm-1 range allowed for the assignment of all fundamental vibrational modes, as well as numerous overtone and combination bands up to three quanta []. This detailed analysis, supported by computational methods like CCSD(T) and B2PLYP, provides a comprehensive understanding of the molecule's vibrational behavior.

Q2: How does the adsorption of 1-bromo-1-fluoroethene onto titanium dioxide (TiO2) occur, and what structural insights can be derived from infrared spectroscopy?

A2: Infrared spectroscopy reveals distinct changes in the vibrational frequencies of 1-bromo-1-fluoroethene upon adsorption onto TiO2 []. Specifically, the C=C and C-F stretching modes exhibit two separate absorptions, while the CH2 stretching vibration undergoes a redshift. These spectral features suggest the formation of a hydrogen bond between the CH2 group and a Lewis basic site on the TiO2 surface. Additionally, the double bond of the C=C group or the fluorine atom can participate in the adsorption process.

Q3: Have computational chemistry methods been employed to study 1-bromo-1-fluoroethene, and what information have they provided?

A3: Yes, computational techniques have proven invaluable in characterizing 1-bromo-1-fluoroethene [, ]. Density functional theory (DFT) calculations, particularly at the B3LYP level, have been employed to model the adsorption of the molecule on the rutile (110) surface of TiO2. These simulations provide insights into the preferred adsorption configurations and the associated interaction energies. Furthermore, coupled-cluster methods like CCSD(T) have been utilized to accurately determine the molecule's structure and harmonic force field.

Q4: Where can I find spectral data related to 1-bromo-1-fluoroethene?

A4: Spectral data for 1-bromo-1-fluoroethene, particularly for the 129 C2H2BrF isotopologue, can be found in specialized databases and research articles []. These resources often contain information about the observed frequencies, intensities, and assignments of various vibrational modes, providing valuable insights into the molecule's structure and properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)